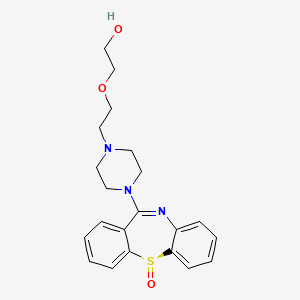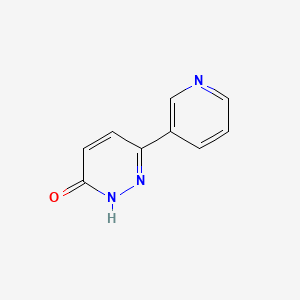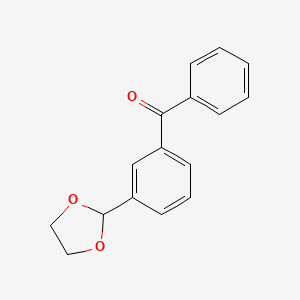
3-(1,3-Dioxolan-2-YL)benzophenone
Übersicht
Beschreibung
“3-(1,3-Dioxolan-2-YL)benzophenone” is a chemical compound . The IUPAC name for this compound is (3-bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . It has a molecular weight of 333.18 .
Synthesis Analysis
The synthesis of “3-(1,3-Dioxolan-2-YL)benzophenone” involves several stages . The first stage involves the reaction of 3-(1,3-dioxolan-2-yl)-phenylbromide with n-butyllithium in tetrahydrofuran at -70°C for 1 hour. The second stage involves the reaction with N-methoxy-N-methylbenzamide in tetrahydrofuran at -70°C for 2 hours .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxolan-2-YL)benzophenone” can be represented by the linear formula C16H13BrO3 . The InChI code for this compound is 1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 3-(1,3-Dioxolan-2-YL)benzophenone is used in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method offers an alternative for synthesizing 1,4-diketones via radicals (Mosca et al., 2001).
- It is also involved in the synthesis of 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles which exhibit high fungicidal activities (Talismanov & Popkov, 2007).
Photopolymerization
- 3-(1,3-Dioxolan-2-YL)benzophenone has been used as a novel initiator for free radical photopolymerization. It has shown to efficiently initiate polymerization of acrylates and methacrylates (Wang et al., 2011).
- It is a component in the synthesis of modified poly(3-hexyl)thiophene for increased efficiency in bulk heterojunction photovoltaic devices (Ramidi et al., 2014).
Material Science and Organic Chemistry
- In material science, it is employed in the synthesis of racemic (1,4-dioxan-2-yl)diphenylmethanol, which forms one-dimensional chains via strong hydrogen bonding, showing its potential in crystallography and materials design (Hsiao et al., 2011).
- Its derivatives, such as benzophenone-di-1,3-dioxane, are explored for their novel uses in photochemically initiated reactions and as photoinitiators in radical polymerization (Kumbaraci et al., 2012).
Environmental and Safety Aspects
- Studies have also been conducted on the safety evaluation of benzophenone-3, a related compound, after dermal administration in rats, highlighting the importance of safety assessment in the development and use of these chemicals (Okereke et al., 1995).
Eigenschaften
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPRGYBCSLSUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441141 | |
| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-YL)benzophenone | |
CAS RN |
85366-46-7 | |
| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
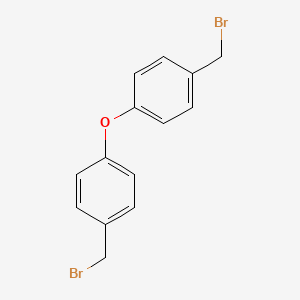


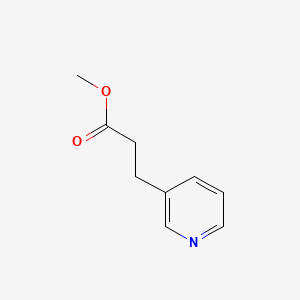
![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
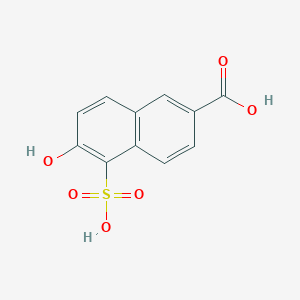
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)
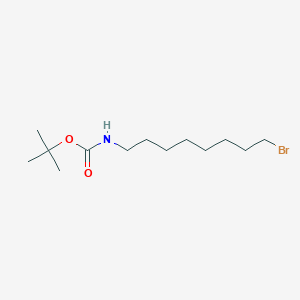

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)
